molecular formula C8H8N4 B12613535 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine CAS No. 914614-53-2

2-(2-Methyl-1H-imidazol-1-YL)pyrimidine

Cat. No.: B12613535
CAS No.: 914614-53-2
M. Wt: 160.18 g/mol
InChI Key: SCMQKHXYMDVJNF-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-YL)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both imidazole and pyrimidine rings in its structure allows for unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with a pyrimidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole or pyrimidine derivatives.

Scientific Research Applications

2-(2-Methyl-1H-imidazol-1-YL)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1H-imidazol-1-YL)pyrimidine is unique due to the combination of imidazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

914614-53-2

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-(2-methylimidazol-1-yl)pyrimidine

InChI

InChI=1S/C8H8N4/c1-7-9-5-6-12(7)8-10-3-2-4-11-8/h2-6H,1H3

InChI Key

SCMQKHXYMDVJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=CC=N2

Origin of Product

United States

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